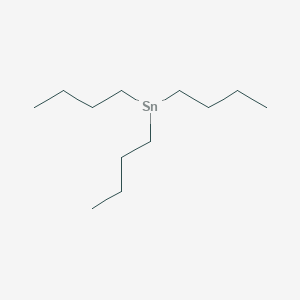

Tributyl tin

説明

特性

Key on ui mechanism of action |

The polymerization of actin, a basic component of the cystoskeleton, was evaluated in human neutrophilis after treatment with tributyltin /and/ triphenyltin for 2-30 min at 37 °C. Tributyltin and triphenyltin decreased the content of the polymerized form (F-actin) in resting neutrophils at all the times studied; in addition, after tributyltin and triphenyltin treatment the response of the cells to a polymerizing stimulus (chemotactic peptide) was no longer detectable. These effects were observed under conditions where a cytotoxicity marker such as lactate dehydrogensase leakage remained unaffected. These results may explain the observed inhibition by tributyltin and triphenyltin of basic cellular functions involving cell shape and motility, which are regulated by the cytoskeleton. Flow cytometric and light/fluorescence microscopic analysis of murine erythroleukemic cells and electron microscopic investigation of porcine microsomal membrane preparations suggest that tributyltin toxicity is mediated through fixation processes (protein denaturation crosslinking, and so on) within the plasma membrane/ cytoplasm complex. This hypothesis was derived from the following observations: 1. Exposure of the murine erythroleukemic cells to micromolar concentrations of tributyltin results in increased resistance to detergent-mediated cytolysis; 2. Exposure of porcine renal microsomal membrane preparations to similar concentrations resulted in inhibition of vanadate-mediated crystallization of sodium=,potassium(+)-adenosine-triphosphatase, a process requiring protein moibility within the membrane; 3. Flow cytometric and fluorescene microscopic analyses indicate the murine erythroleukemic cells exposed to submicromolar concentrations of tributyltin exhibit increased cellular carboxyfluorescein retention; and 4. Nuclei prepared from tributyltin treated by detergent-mediated cytolysis exhibit increased axial light loss, 90 degrees light scatter, fluorescein isothiocyanate fluorescence, and the presence of adherent proteinaceous tags. The DNA distribution histogram of such nuclei also is perturbed. The influence of in vivo tributyltin exposure on macrophage activation was compared to previously reported responses resulting from in vitro exposure. Oyster toadish (Opsanus tau) were treated weekly for six weeks with either sham, vehicle, 0.250, 0.750, or 2.5 mg/kg tributyltin. Resident peritoneal macrophages were isolated and chemiluminescence stimulated by tributyltin 50 ug/l and synergistic combination of the tumor promotor myristate acetate and calcium ionophore was compared between treatment groups. Chemiluminescence was reduced in dose-dependent manner in response to both promoter myristate acetate + calcium ionophore - and tributyltin (50 ug/l)-stimulation. Due to the inacessibility of human nerve tissue for direct biochemical evaluation, there appears to be a need to identify peripheral markers which will reflect toxicity to the central nerous system by relatively non-invasive means. The aim of this study was to investigate whether the enzyme Na+/K+-ATPase in erythrocytes could be used as a marker for effects on the same enzyme in brain tissue. The compounds chosen to test this hypothesis were the pesticide chlordecone, the organotin compounds triethyltin and tributyltin, mercuric chloride and methyl mercury. All compounds were found to inhibit in vitro Na=/K+-ATPase activity in rat brain (IC50s =0.9-56 uM) and in rat erythrocytes (IC50s= 1.2= 66 um) with similar potencies. However, administration of these compounds in vivo at high doses produced no significant inhibition of either brain or erythrocyte Na+/K+-ATPase activity despite observed symptoms of neurotoxicity. Dialysis experiments indicated that dissociation of the compounds by dilution during tissue preparation was not responsible for the lack of detectable in vivo inhibition. Measurements of metal concentration in brain by atomic absorption spectrometry after in vivo administration of triethyltin, mercuric chloride and methyl mercury indicated that levels of these compounds were too low to inhibit significantly NA+/K+-ATPase activity. These results suggest that inhibition of Na+/K+-ATPase activity might not represent the mechanism responsible for the neurotoxicity of these compounds, and that erythrocyte Na+/K+-ATPase activity is not a useful marker for neurotoxicty following acute exposures. /Tributyltin/ Flow cytometric and light/fluorescence microscopic analyses indicate that tributyltin alters the plasma membrane/cytoplasm complex of the murine erythroleukemic cell in a dose-dependent and time-dependent manner. The flow cytometric parameter axial light loss, a measure of cell volume, decreased in cells exposed to 5 uM tributyltin relative to control cells or cells exposed to 50 uM tributlytin. The flow cytometric parameter 90 degrees light scatter, a function of refractive index and a measure of protein content, increases as a function of tributyltin concentration above 0.5 uM. Following to tributyltin concentrations greater than 0.5 uM, but less than 50 uM, DNA distribution across the cell cycle cannot be resolved adequately by flow cytometry. Also, the cells become resistant to solubilization of the cell membrane/cytoplasm complex by nonionic detergent. Relative to logarithmically growing cells, murine erythroleukemic cell in the stationary phase of the growth cycle and butyric acid-differentiated cells exhibit decrease plasma membrane permeability resulting in increased carboxyfluorescein retention derived from the intracellular hydrolysis of carboxyfluorescein diacetate. Similarly, cells exposed to tributyltin tributyltin concentrations below 50 uM exhibit increased cellular carboxyfluorescein retention. Viability in terms of carboxyfluorescein diacetate hydrolysis/carboxyfluorescein retention and propidium iodide exclusion is not decreased by exposure to tributyltin concentrations below 1 uM. At doses between 5 and 50 uM, however, cells exhibit both carboxyfluorescein and propidium iodide fluorescence simultaneously and are programmed for death. At tributyltin concentrations greater than 1.0 uM, murine erythroleukemic cell plasma membrane potential, measured with the cyanine dye, 3,3'-dihexyloxacarbocyanine iodide decreases at the same time that the uptake of propidium iodide is observed. In conjunction with other data, the concentration-dependent increase in carboxyfluorescein fluorescence, resistance to detergent-mediate solubilization of the plasma membrane/cytoplasm complex, and increase in 90 degrees light scatter suggest fixation (protein denaturation, cross-linking, etc) as a mechanism of the toxic action of tributyltin. Imposex (the development of male sex organs on the female) has been studied in the European sting winkle, Ocenebra erinacea. In common with studies of other gonochoristic stenoglossan gastropods, the evidence gained from surveys of the south-west regions of England and Brittany (France) indicates that the phenomenon is a response to tributyltin pollution. Close to sources of tributyltin, Ocenebra erinacea females exhibit structural abnormalities of the oviduct as a result of advanced imposex, including absence of a genital papilla and a normal vulva, a deformed bursa copulatrix and the presence of a longitudinal split. Copulation and capsule formation would appear to be inhibited in the worst-affected females. Such curtailment of breeding activity would result in population decline: direct evidence of the extinction of Ocenebra erinacea close to harbours, as is known for N. lapillus, is generally wanting for British shores, but the decline of the species in the Bay of Arcachon in France is attributable to tributyltin pollution. The gonoducts of stenoglossan gastropods are generally considered to have evolved by a fusion of the edges of an open groove in Ocenebra erinacea, tributyltin may inhibit this closure at an early ontogenetic stage giving rise to the deformed oviduct of the adult female. The tributyltin water concentration required to cause this effect is not known but imposex is thought to be initiated at around 1.0 ng tin 1 liter ie slightly higher than that required for N. lapillus. |

|---|---|

CAS番号 |

688-73-3 |

分子式 |

C12H28Sn |

分子量 |

291.06 g/mol |

IUPAC名 |

tributylstannane |

InChI |

InChI=1S/3C4H9.Sn.H/c3*1-3-4-2;;/h3*1,3-4H2,2H3;; |

InChIキー |

DBGVGMSCBYYSLD-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)CCCC |

正規SMILES |

CCCC[SnH](CCCC)CCCC |

沸点 |

112.5-113.5 @ 8 mm Hg |

Color/Form |

A liquid. |

密度 |

1.103 @ 20 °C |

他のCAS番号 |

56573-85-4 688-73-3 |

ピクトグラム |

Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同義語 |

TBTC chloride tri-n-butyl tin maleate tri-n-butyltin tri-n-butyltin chloride tri-n-butyltin hydride tributyltin tributyltin acetate tributyltin chloride tributyltin fluoride tributyltin hydride tributyltin ion (1+) tributyltin tetrafluoroborate tributyltin-d27 |

製品の起源 |

United States |

Foundational & Exploratory

Navigating the Murky Waters: An In-depth Technical Guide to the Environmental Fate and Transport of Tributyltin in Marine Ecosystems

For Immediate Release

[CITY, STATE] – Once hailed as a revolutionary anti-fouling agent for marine vessels, Tributyltin (TBT) has left a lasting and toxic legacy in the world's oceans. This technical guide provides a comprehensive overview of the environmental journey of TBT in marine ecosystems, offering critical data and methodologies for researchers, scientists, and drug development professionals engaged in environmental science and toxicology.

First introduced as a biocide in anti-fouling paints, TBT proved highly effective at preventing the growth of barnacles, algae, and other organisms on ship hulls.[1] However, its widespread use led to significant contamination of marine environments, with severe consequences for a variety of non-target organisms.[1] Understanding the fate and transport of this persistent organic pollutant is crucial for assessing its ongoing impact and developing remediation strategies.

Physicochemical Properties and Partitioning Behavior

The environmental behavior of Tributyltin is largely dictated by its physicochemical properties. With a log octanol-water partition coefficient (Log Kow) ranging from 3.19 to 4.9, TBT is moderately hydrophobic, leading to its strong association with particulate matter and sediments.[1][2] This partitioning behavior is a key factor in its persistence and bioavailability in marine ecosystems.

Key Physicochemical and Partitioning Parameters of Tributyltin

| Parameter | Value | Reference |

| Log Kow | 3.19 - 3.84 (distilled water) | [1] |

| 3.54 (seawater) | [1] | |

| 3.9 - 4.9 (depending on salinity) | [2] | |

| 5500 - 7000 (Kow) | [3][4][5] | |

| Half-life in Marine Water | 1 - 2 weeks | [1] |

| Several days to weeks | [6][7] | |

| Half-life in Sediment | ~2 years | [1] |

| Several months to over a year | [7] | |

| Years to decades | [6] | |

| Sediment-Water Partition Coefficient (Kd) | 110 - 8200 L/kg | [8] |

| 6.1 - 5210 L/kg | [9] | |

| 88 - 4909 L/kg | [2] | |

| Organic Carbon-Normalized Partition Coefficient (Koc) | ~32,000 (log Koc ~4.5) | [10] |

| 300 - 150,000 | [11] | |

| 40,000 (log Koc 4.6) | [11] |

Environmental Fate and Transport of Tributyltin

The journey of TBT in the marine environment is a complex interplay of physical, chemical, and biological processes. Leaching from antifouling paints on ship hulls is the primary source of TBT contamination. Once in the water column, TBT can exist in various chemical forms, including tributyltin chloride (TBTCl), tributyltin hydroxide (B78521) (TBTOH), and an aquo complex (TBTOH2+), depending on the pH, salinity, and presence of other ions.[3][5]

Due to its hydrophobic nature, TBT readily adsorbs to suspended particulate matter and ultimately settles into the sediment, which acts as a long-term reservoir.[1] The persistence of TBT in sediment is significantly longer than in the water column, with half-lives extending from months to decades.[1][6][7]

Degradation of TBT in the marine environment occurs through two primary pathways:

-

Biodegradation: Microbial activity is the main driver of TBT degradation, proceeding through sequential dealkylation to less toxic dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin.

-

Photolysis: Sunlight can also contribute to the breakdown of TBT, although this process is generally considered less significant than biodegradation.

Bioaccumulation and Biomagnification

TBT's lipophilic nature facilitates its accumulation in the tissues of marine organisms, a process known as bioaccumulation.[12] This is particularly pronounced in organisms with high-fat content. Bioconcentration factors (BCFs), which quantify the extent of accumulation from the water, can be substantial, reaching up to 250,000 in some snail species. While TBT does bioaccumulate, its potential for biomagnification—the increasing concentration in organisms at higher trophic levels—is still a subject of debate, with some studies showing slight magnification in the lower food chain.[1]

Bioconcentration Factors (BCF) of Tributyltin in Marine Organisms

| Organism | BCF Value | Reference |

| Molluscs and Fish (Lab) | Up to 7,000 | [12][13] |

| Microorganisms | Up to 30,000 | [12] |

| Snail (Nucella lapillus) | Up to 250,000 | |

| Plankton and other organisms | Up to 70,000 | [14] |

Experimental Protocols for Tributyltin Analysis

Accurate quantification of TBT in environmental samples is essential for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique. The general workflow involves extraction, derivatization, cleanup, and instrumental analysis.

General Protocol for TBT Analysis in Marine Samples

-

Sample Collection and Storage:

-

Water: Collect in pre-cleaned amber glass bottles. Store at 4°C and analyze as soon as possible.

-

Sediment: Collect using a grab or core sampler. Store frozen at -20°C.

-

Biota: Collect organisms and store frozen at -20°C. Freeze-dry tissue samples before extraction for improved efficiency.

-

-

Extraction:

-

Water: Liquid-liquid extraction with a non-polar solvent (e.g., hexane) or solid-phase extraction (SPE) can be used.[15][16] For liquid-liquid extraction, the water sample is typically acidified, and a complexing agent like tropolone (B20159) may be added to the solvent to improve extraction efficiency.

-

Sediment: Pressurized liquid extraction (PLE) or sonication with an organic solvent mixture (e.g., hexane/tropolone, diethyl ether:hexane, or toluene-methanol) is commonly employed.[17][18]

-

Biota: Digestion with an acidic solution (e.g., acetonitrile) followed by liquid-liquid extraction with a non-polar solvent is a common approach.[19]

-

-

Derivatization:

-

Cleanup:

-

The extract may require a cleanup step to remove interfering compounds. This is often achieved using column chromatography with silica (B1680970) gel.

-

-

Instrumental Analysis (GC-MS):

-

The derivatized and cleaned extract is injected into a gas chromatograph for separation. The separated compounds are then detected and quantified by a mass spectrometer.[20] Isotope dilution mass spectrometry (IDMS) using isotopically labeled TBT as an internal standard is recommended for the highest accuracy and precision.[17][21]

-

Endocrine Disrupting Effects of Tributyltin

TBT is a potent endocrine-disrupting chemical, with its most well-documented effect being the induction of "imposex" in female marine gastropods—the development of male sexual characteristics.[22] The molecular mechanisms underlying these effects are complex and involve interference with steroid hormone signaling pathways.

Initially, it was believed that TBT caused imposex by inhibiting the enzyme cytochrome P450 aromatase, which is responsible for converting androgens to estrogens.[23] This inhibition would lead to an accumulation of androgens, causing masculinization. However, more recent research suggests a more multifaceted mechanism. TBT has been identified as a potent agonist for two nuclear receptors: the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[22][24]

Activation of these receptors by TBT can disrupt normal gene expression related to sexual development and steroidogenesis. While some studies still point to aromatase inhibition, others have shown that TBT can, under certain conditions, enhance estradiol (B170435) biosynthesis.[22][25] This suggests that the endocrine-disrupting effects of TBT are likely context-dependent and may involve multiple signaling pathways.

Conclusion

Despite international regulations phasing out its use, Tributyltin remains a significant threat to marine ecosystems due to its persistence in sediments and its potent toxicity. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and an overview of the complex environmental behavior and toxicological mechanisms of TBT. Continued research and monitoring are essential to fully understand the long-term consequences of TBT contamination and to protect the health of our oceans.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 3. Tributyltin in seawater: speciation and octanol-water partition coefficient (Journal Article) | OSTI.GOV [osti.gov]

- 4. Biological effects of tributyltin on marine organisms (Chapter 6) - Tributyltin [cambridge.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Spatial and temporal distribution of tributyltin in the coastal environment of the Croatian Adriatic (2016-2023): TBT remains a cause for concern [frontiersin.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. epa.gov [epa.gov]

- 9. Sorption and desorption behavior of tributyltin with natural sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. diva-portal.org [diva-portal.org]

- 12. www2.mst.dk [www2.mst.dk]

- 13. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 14. Distribution and specific bioaccumulation of butyltin compounds in a marine ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF [pjoes.com]

- 16. pjoes.com [pjoes.com]

- 17. researchgate.net [researchgate.net]

- 18. www2.gov.bc.ca [www2.gov.bc.ca]

- 19. iosrjournals.org [iosrjournals.org]

- 20. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]

- 21. gcms.cz [gcms.cz]

- 22. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Endocrine disruption induced by organotin compounds; organotins function as a powerful agonist for nuclear receptors rather than an aromatase inhibitor [jstage.jst.go.jp]

Tributyltin (TBT) as an Endocrine Disruptor: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT), a persistent organotin compound, is a potent endocrine-disrupting chemical (EDC) with well-documented adverse effects on the endocrine systems of a wide range of organisms, including mammals. Historically used as a biocide in antifouling paints, its continued presence in the environment poses a significant health risk. This technical guide provides an in-depth analysis of the core mechanisms through which TBT exerts its endocrine-disrupting effects. It details TBT's interactions with nuclear receptors, its impact on steroidogenesis and aromatase activity, and the induction of apoptosis in endocrine-relevant tissues. Furthermore, this guide outlines the key signaling pathways modulated by TBT and provides detailed experimental protocols for the key assays cited, along with quantitative data presented in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of TBT's molecular toxicology.

Core Mechanisms of Endocrine Disruption by Tributyltin

TBT's endocrine-disrupting activity is multifaceted, primarily revolving around its ability to interfere with nuclear receptor signaling and steroid hormone homeostasis. The key mechanisms of action are:

-

Activation of Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): TBT is a high-affinity ligand for both RXR and PPARγ, nuclear receptors that form a heterodimer (RXR-PPARγ) to regulate gene expression involved in adipogenesis, lipid metabolism, and inflammation.[1][2] TBT's binding to RXR is particularly notable, involving a covalent bond between the tin atom and a cysteine residue in the receptor's ligand-binding domain.[3] This activation of the RXR-PPARγ heterodimer is a primary driver of TBT's obesogenic effects, promoting the differentiation of mesenchymal stem cells into adipocytes.[1][2]

-

Inhibition of Aromatase (CYP19): Aromatase is a critical enzyme responsible for the conversion of androgens to estrogens. TBT has been shown to be a competitive inhibitor of human aromatase, leading to a decrease in estrogen production and a subsequent increase in androgen levels.[4][5] This disruption of the androgen-to-estrogen balance is a key mechanism behind the phenomenon of "imposex," the imposition of male sexual characteristics on female gastropods.[2]

-

Disruption of Steroidogenesis: TBT interferes with the synthesis of steroid hormones by down-regulating the expression of key steroidogenic enzymes in the testes, including cholesterol side-chain cleavage enzyme (P450scc), 17α-hydroxylase/C17-20 lyase (P450c17), and 3β-hydroxysteroid dehydrogenase (3β-HSD).[6] This leads to reduced testosterone (B1683101) production.[6]

-

Induction of Apoptosis in Endocrine Tissues: TBT has been demonstrated to induce apoptosis, or programmed cell death, in various endocrine-related cells, including testicular germ cells, Leydig cells, and macrophages.[6][7] This is often mediated through the activation of caspases and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[7]

-

Neurotoxicity and Modulation of Signaling Pathways: TBT exhibits neurotoxic effects that can indirectly impact the endocrine system. Furthermore, TBT has been shown to activate several intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.[8][9] TBT can also affect the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β)/Smad signaling pathways, which are crucial for development and tissue homeostasis.[5][8][10]

Quantitative Data on Tributyltin's Endocrine-Disrupting Effects

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent effects of TBT.

Table 1: Nuclear Receptor Activation by TBT

| Parameter | Receptor | Species | Cell Line | Value | Reference |

| EC₅₀ | mPPARγ1 and γ2 | Mouse | BMS2 | 10 nM | [1] |

| K_d | hPPARγ | Human | - | 20 nM | [1] |

| K_d | hRXRα | Human | - | 12.5 nM | [1] |

| Fold Activation of RXRα | - | - | Cos7 | Full activation | [2] |

| Fold Activation of PPARγ | - | - | - | Partial agonist | [11] |

Table 2: Aromatase Inhibition by TBT

| Parameter | Enzyme | Species | Method | Value | Reference |

| K_i | Aromatase | Human | In vitro kinetics | 37.3 - 64.5 µM | [4] |

| Inhibition | Aromatase | Human | KGN cells | Significant suppression at 20 ng/mL | [5] |

Table 3: Effects of TBT on Steroidogenesis

| Endpoint | Cell/Tissue | Species | TBT Concentration | Effect | Reference |

| Testosterone Production | Testis | Mouse | 25, 50, 100 mg/kg | Dose-dependent decrease | [6] |

| Steroidogenic Enzyme mRNA | Testis | Mouse | 25, 50, 100 mg/kg | Down-regulation of P450scc, P450c17, 3β-HSD | [6] |

| 17β-estradiol & Testosterone | H295R cells | Human | 0.001 - 1000 µM | Dose-dependent effects | [2] |

Table 4: TBT-Induced Apoptosis

| Cell Type | Species | TBT Concentration | Effect | Reference |

| Testicular Germ Cells | Mouse | 25, 50, 100 mg/kg | Increased number of apoptotic cells | [6] |

| J774.1 Macrophages | Mouse | - | Dose-dependent increase in TUNEL-positive cells and caspase-3 activity | [7] |

| RIN-m5F Pancreatic β-cells | Rat | 0.1 - 1 µM | Dose- and time-dependent decrease in cell viability | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the endocrine-disrupting effects of TBT.

Luciferase Reporter Gene Assay for Nuclear Receptor Activation

This assay is used to determine if TBT can activate nuclear receptors like RXR and PPARγ.

-

Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Plasmids:

-

Expression Vector: A plasmid containing the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., hRXRα or hPPARγ) fused to the GAL4 DNA-binding domain (DBD). A common vector is pBIND.[13]

-

Reporter Vector: A plasmid containing a luciferase reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple copies of the GAL4 Upstream Activating Sequence (UAS). A common vector is pGL4.35.[13]

-

Internal Control Vector: A plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter (e.g., SV40) to normalize for transfection efficiency and cell viability.

-

-

Transfection:

-

Seed HEK293T cells in a 96-well plate to reach 70-80% confluency on the day of transfection.

-

Prepare a transfection mix containing the expression, reporter, and internal control plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Add the transfection mix to the cells and incubate for 4-5 hours.

-

-

TBT Exposure:

-

After incubation, replace the transfection medium with fresh medium containing various concentrations of TBT or a vehicle control (e.g., DMSO).

-

Incubate the cells for 14-16 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells and measure the activities of both firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of TBT-treated cells by that of the vehicle-treated cells.

-

Plot the fold activation against the TBT concentration to generate a dose-response curve and determine the EC₅₀ value.[14]

-

H295R Steroidogenesis Assay

This in vitro assay assesses the effects of TBT on the production of steroid hormones.

-

Cell Line: Human adrenocortical carcinoma (H295R) cells, which express all the key enzymes for steroidogenesis.

-

Cell Culture and Plating:

-

Culture H295R cells according to standard protocols.

-

Seed the cells in 24-well plates and allow them to acclimate for 24 hours.

-

-

TBT Exposure:

-

Replace the medium with fresh medium containing various concentrations of TBT, a vehicle control, a positive control (e.g., forskolin, an inducer of steroidogenesis), and a negative control (e.g., prochloraz, an inhibitor).

-

Incubate the cells for 48 hours.

-

-

Sample Collection and Hormone Analysis:

-

Collect the culture medium from each well.

-

Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as ELISA or LC-MS/MS.

-

-

Cell Viability Assay:

-

After collecting the medium, assess cell viability in the remaining cells using an appropriate method (e.g., MTT assay).

-

-

Data Analysis:

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

-

Sample Preparation:

-

Culture cells (e.g., Leydig cells) or prepare tissue sections and expose them to various concentrations of TBT for a specified duration.

-

Fix the cells or tissues with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K.

-

-

TUNEL Staining:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., biotin-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTP to the 3'-OH ends of fragmented DNA.

-

If using biotin-dUTP, follow with an incubation with a streptavidin-conjugated enzyme (e.g., HRP) or fluorophore.

-

If using an enzyme, add a substrate to generate a colored product.

-

-

Visualization and Quantification:

-

Visualize the stained cells or tissues using light or fluorescence microscopy.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells by counting the number of stained nuclei relative to the total number of nuclei (often counterstained with a DNA dye like DAPI or hematoxylin).

-

-

Controls:

Quantification of Imposex

Imposex is a sensitive biomarker for TBT exposure in gastropods.

-

Sample Collection: Collect a sufficient number of female snails from the study area.

-

Morphological Examination:

-

Anesthetize the snails.

-

Under a dissecting microscope, examine the external and internal reproductive anatomy of each female.

-

-

Vas Deferens Sequence Index (VDSI):

-

Classify the degree of imposex for each female into one of several stages (typically 0 to 6) based on the development of a penis and/or vas deferens, according to established schemes.

-

Calculate the VDSI for the population as the mean of the VDS stages of all examined females.

-

-

Data Analysis: Compare the VDSI of the sampled population to reference values or to populations from uncontaminated areas to assess the level of TBT pollution.[17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by TBT and a general experimental workflow for studying its endocrine-disrupting effects.

Signaling Pathways

Caption: Key signaling pathways disrupted by tributyltin (TBT).

Experimental Workflow

Caption: General experimental workflow for investigating TBT's endocrine disruption.

Conclusion

Tributyltin is a potent endocrine disruptor with a complex and multifaceted mechanism of action. Its ability to activate nuclear receptors, inhibit key enzymes in steroidogenesis, induce apoptosis, and modulate critical signaling pathways underscores its significant threat to endocrine health. This technical guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in understanding and further investigating the toxicological impact of TBT and other potential endocrine-disrupting compounds. A thorough understanding of these molecular mechanisms is crucial for developing effective strategies for risk assessment, mitigation, and the development of safer alternatives.

References

- 1. azti.es [azti.es]

- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 3. Activation of the c-Raf protein kinase by protein kinase C phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitory effect of tributyltin on expression of steroidogenic enzymes in mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. The regulation of TGF-β/SMAD signaling by protein deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. Activation of c-Raf-1 by Ras and Src through different mechanisms: activation in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promega Luciferase Reporter Assays to Study Nuclear Receptors: pBIND-ERα Vector | Fisher Scientific [fishersci.ca]

- 14. eubopen.org [eubopen.org]

- 15. TUNEL staining [abcam.com]

- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. methods imposex [dome.ices.dk]

- 18. marine-monitoring.se [marine-monitoring.se]

- 19. wfduk.org [wfduk.org]

Tributyltin's Enduring Toxicological Legacy in Marine Invertebrates: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin (TBT), a potent biocide formerly used extensively in anti-fouling paints for marine vessels, has left a lasting and detrimental impact on non-target marine invertebrate populations worldwide. Despite global regulations restricting its use, TBT's persistence in marine sediments continues to pose a significant threat to the health of marine ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of TBT on a range of non-target marine invertebrates, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the mechanisms of TBT toxicity and methodologies for its assessment.

Introduction

Organotin compounds, particularly tributyltin, were introduced in the 1960s as highly effective biocides in antifouling paints to prevent the growth of marine organisms on ship hulls.[1][2][3] This effectiveness, however, came at a significant environmental cost. TBT leaches from painted surfaces into the marine environment, where it becomes a persistent and highly toxic pollutant for non-target organisms, even at extremely low concentrations in the nanogram per liter range.[4][5] Its high toxicity, coupled with its ability to bioaccumulate and biomagnify in the food chain, has led to widespread adverse effects on marine invertebrates, ranging from molluscs and crustaceans to echinoderms.[1][6] The most notorious of these effects is the induction of "imposex," the superimposition of male sexual characteristics onto female gastropods, which can lead to sterilization and population decline.[3][7] This guide synthesizes the current scientific understanding of TBT's toxicological profile in marine invertebrates, providing a foundation for future research and environmental management strategies.

Quantitative Toxicological Data

The toxicity of tributyltin to marine invertebrates is species-specific and dependent on the duration and level of exposure. The following tables summarize key quantitative data from various studies, providing a comparative look at the lethal and sublethal effects of TBT across different invertebrate groups.

Table 2.1: Acute Toxicity (LC50) of Tributyltin to Marine Invertebrates

| Species | Taxon | Exposure Duration | LC50 (µg/L) | Reference |

| Acanthomysis sculpta | Crustacean | 96 hours | 0.42 | [8] |

| Palaemonetes pugio | Crustacean | 96 hours | 19.5 | [8] |

| Acartia tonsa | Crustacean (Copepod) | 48-96 hours | 0.13 - 63 | [8] |

| Rhepoxynius abronius | Crustacean (Amphipod) | 48-96 hours | ≤ 2.6 | [8] |

| Crassostrea gigas (larvae) | Mollusc (Bivalve) | 48 hours | - | |

| Mytilus edulis | Mollusc (Bivalve) | 48-96 hours | 84 - 717 | [8] |

| Echinocardium cordatum | Echinoderm (Heart Urchin) | 28 days | 1,594 (ng Sn/g dry weight sediment) | [9] |

| Corophium volutator | Crustacean (Amphipod) | 10 days | 2,185 (ng Sn/g dry weight sediment) | [9] |

| Perinereis aibuhitensis | Annelid (Polychaete) | 96 hours | 23.7 |

Table 2.2: Sublethal Effects of Tributyltin on Marine Invertebrates

| Species | Taxon | Effect | Concentration (ng/L unless otherwise noted) | Reference |

| Nucella lapillus | Mollusc (Gastropod) | Imposex induction | 1 | [2][5] |

| Nucella lapillus | Mollusc (Gastropod) | High percentage of imposex | 19 | [8] |

| Crassostrea gigas | Mollusc (Bivalve) | Inhibition of proper calcification | >2 | [5] |

| Crassostrea gigas | Mollusc (Bivalve) | Inhibition of larval growth | >20 | [5] |

| Mytilus edulis | Mollusc (Bivalve) | Growth effects | 100-200 | [5] |

| Ostrea edulis | Mollusc (Bivalve) | Digestive cell atrophy | 10 | [10] |

| Ostrea edulis | Mollusc (Bivalve) | Masculinization effect | 20 and 200 | [11] |

| Daphnia magna | Crustacean | Reduced number of surviving young (21 days) | 200 | [8] |

| Menidia beryllina (larvae) | Fish (for comparison) | Significant reduction in growth | 930 | [8] |

Key Experimental Protocols

The assessment of TBT toxicity in marine invertebrates relies on a suite of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Acute Toxicity Testing

Objective: To determine the median lethal concentration (LC50) of TBT for a specific invertebrate species over a defined short-term period.

Methodology:

-

Test Organisms: Select healthy, acclimated individuals of the target species (e.g., crustaceans, bivalve larvae).

-

Test Substance: Prepare a stock solution of a TBT compound (e.g., tributyltin oxide, TBTO) in a suitable solvent.

-

Exposure System: Utilize a static or flow-through system with controlled temperature, salinity, pH, and dissolved oxygen, mimicking the natural environment of the test organism.

-

Concentration Range: Based on preliminary range-finding tests, establish a geometric series of at least five TBT concentrations and a solvent control.

-

Experimental Procedure:

-

Randomly assign a specific number of organisms to each test chamber (replicates for each concentration and control).

-

Introduce the test organisms to the chambers.

-

Monitor mortality and sublethal effects (e.g., immobilization) at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

-

Data Analysis: Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods, such as the probit or logit method.

Imposex and Intersex Assessment in Gastropods

Objective: To quantify the degree of masculinization in female gastropods as a biomarker for TBT exposure.

Methodology:

-

Sample Collection: Collect a sufficient number of adult female snails from the study site.

-

Morphological Examination:

-

Carefully crack the shell to expose the reproductive organs.

-

Examine the area behind the right tentacle for the presence of a penis and/or a vas deferens.

-

-

Vas Deferens Sequence Index (VDSI): Classify the degree of imposex based on the developmental stage of the male characteristics. The VDSI is a widely used scoring system, typically ranging from stage 0 (normal female) to stage 6 (sterilized female with a fully developed penis and blocked vulva).[12][13]

-

Relative Penis Size Index (RPSI):

-

Measure the length of the penis in both imposex females and normal males.

-

Calculate the RPSI using the formula: RPSI = [(mean female penis length)^3 / (mean male penis length)^3] x 100.[14]

-

-

Data Analysis: Calculate the percentage of imposex-affected females and the mean VDSI and RPSI for the population to assess the severity of TBT contamination.

Genotoxicity Assessment (Comet Assay)

Objective: To detect DNA damage in the cells of TBT-exposed invertebrates.

Methodology:

-

Cell Suspension Preparation:

-

Dissect the target tissue (e.g., gills, hemolymph) from control and TBT-exposed organisms.

-

Prepare a single-cell suspension using appropriate buffers and enzymatic digestion if necessary.

-

-

Slide Preparation:

-

Mix the cell suspension with low-melting-point agarose.

-

Layer the mixture onto a microscope slide pre-coated with normal melting point agarose.

-

-

Lysis: Immerse the slides in a cold, high-salt lysis solution to remove cell membranes and histones, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

-

Microscopy and Image Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.

-

-

Data Analysis: Statistically compare the DNA damage levels between control and TBT-exposed groups.[15]

Signaling Pathways of TBT Toxicity

Tributyltin exerts its toxic effects through the disruption of multiple, highly conserved signaling pathways. The following sections describe the key molecular mechanisms implicated in TBT-induced pathologies in marine invertebrates.

Endocrine Disruption: The Retinoid X Receptor (RXR) Pathway and Imposex

The most well-documented endocrine-disrupting effect of TBT is the induction of imposex in female gastropods. A convincing body of evidence points to the abnormal activation of the Retinoid X Receptor (RXR), a member of the nuclear receptor superfamily, as a key molecular initiating event.[16][17]

Caption: TBT-induced imposex signaling pathway in female gastropods.

TBT is thought to mimic the natural ligand of RXR, leading to its activation and subsequent modulation of gene expression that controls the development of male sexual characteristics.[1] In advanced stages of imposex, the transcriptional patterns of RXR in the female's newly developed penis become identical to those of a male, highlighting the functional role of this pathway in the observed masculinization.[16]

Immunotoxicity

TBT is also a known immunotoxicant in marine invertebrates. Exposure can lead to a reduction in the immunocompetence of these organisms, making them more susceptible to diseases.

Caption: Logical workflow of TBT-induced immunotoxicity in marine invertebrates.

Studies have shown that exposure of adult mussels, Mytilus edulis, to environmentally realistic concentrations of TBT resulted in a statistically significant decrease in immune cell viability.[15] The immunotoxic effects of TBT are believed to involve alterations in the expression and/or secretion of cytokines, which are key signaling molecules in the immune system.[2]

Genotoxicity and Cytotoxicity

TBT has been demonstrated to be genotoxic to marine invertebrates, causing damage to their DNA. This can have severe consequences for the organism's health, development, and reproduction.

Caption: Proposed mechanisms of TBT-induced genotoxicity.

Exposure to TBT can lead to a statistically significant increase in DNA damage, as detected by the comet and micronucleus assays.[15] One proposed mechanism for TBT's genotoxicity is its ability to disrupt calcium homeostasis, which can indirectly lead to DNA damage.[15] Additionally, TBT can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage.

Conclusion

The toxicological effects of tributyltin on non-target marine invertebrates are profound and multifaceted, impacting their reproductive health, immune function, and genetic integrity. The data and protocols presented in this guide underscore the extreme toxicity of TBT, even at very low environmental concentrations. The elucidation of the signaling pathways involved, particularly the role of the Retinoid X Receptor in imposex, provides a molecular basis for understanding these devastating effects. Although regulations have been implemented to curb the use of TBT, its persistence in marine ecosystems necessitates continued monitoring and research. This technical guide serves as a foundational resource for the scientific community to further investigate the long-term consequences of TBT pollution and to develop strategies for the remediation and protection of vulnerable marine invertebrate populations.

References

- 1. Tributyltin - Wikipedia [en.wikipedia.org]

- 2. Environmental Health and Toxicology: Immunomodulation Promoted by Endocrine-Disrupting Chemical Tributyltin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TBT and Imposex - Coastal Wiki [coastalwiki.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bioaccumulation of Tributyltin: The Link Between Environment and Organism | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 7. Imposex - Wikipedia [en.wikipedia.org]

- 8. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 9. Bioaccumulation and toxicity of tributyltin to a burrowing heart urchin and an amphipod in spiked, silty marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicity of tributyltin to the European flat oyster Ostrea edulis: Metabolomic responses indicate impacts to energy metabolism, biochemical composition and reproductive maturation | PLOS One [journals.plos.org]

- 12. Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish) [oap.ospar.org]

- 13. Status and Trends in the Levels of Imposex in Marine Gastropods (TBT in Shellfish) [oap.ospar.org]

- 14. bioflux.com.ro [bioflux.com.ro]

- 15. Toxicity of tributyltin in the marine mollusc Mytilus edulis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tributyltin-induced imposex in marine gastropods involves tissue-specific modulation of the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

A Technical Guide to Tributyltin Degradation Pathways and Metabolite Toxicity in Sediments

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyltin (TBT), a highly toxic organotin compound formerly used as an antifouling agent, persists in aquatic sediments long after its ban in many regions. Understanding its degradation pathways and the associated toxicity of its metabolites is crucial for environmental risk assessment and the development of remediation strategies. This guide provides an in-depth technical overview of TBT's fate in sediments, focusing on its degradation processes, the toxicity of its breakdown products—dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT)—and the experimental protocols used to assess these parameters. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate comprehension.

Tributyltin Degradation Pathways in Sediments

The primary degradation pathway for TBT in sediments is a sequential debutylation process, where butyl groups are progressively cleaved from the tin atom. This process is predominantly mediated by microbial activity. The toxicity of the organotin compounds generally decreases with each debutylation step.

The degradation proceeds as follows:

Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn)

This degradation occurs under both aerobic and anaerobic conditions, though the rates and microbial communities involved differ. Under aerobic conditions, degradation is generally faster.[1] In anaerobic sediments, TBT can be highly persistent, with degradation taking years.[1]

Data on TBT Degradation Half-Life

The persistence of TBT and its metabolites in sediments is highly variable and depends on environmental conditions such as oxygen availability, temperature, and the microbial community present.

| Compound | Sediment Condition | Half-Life (t½) | Reference/Notes |

| TBT | Aerobic, freshwater | 11 - 775 days | Stimulated (pH 7.5, 28°C): 11 days[2]. Unstimulated: 360-775 days[1]. |

| TBT | Anaerobic, freshwater/estuarine | > 330 days to > 2 years | No degradation observed over 330 days[1]. Persistence can exceed 2 years. |

| TBT | Marine/Estuarine | 1.85 - 2.1 years | |

| DBT | Marine | 1.9 years | Estimated over a 5-year period. |

| MBT | Marine | 1.1 years | Estimated over a 5-year period. |

Toxicity of TBT and its Metabolites

TBT is a potent endocrine disruptor and is highly toxic to a wide range of aquatic organisms, even at very low concentrations. Its metabolites, DBT and MBT, are generally less toxic but still pose an environmental risk. The toxicity is often evaluated through standardized bioassays that measure endpoints such as mortality (LC50), growth inhibition (EC50), or no observable effect concentrations (NOEC).

Comparative Toxicity Data

The following table summarizes the toxicity of TBT, DBT, and MBT to various aquatic organisms. It is important to note that toxicity can be influenced by sediment properties such as organic carbon content and grain size.

| Organism | Compound | Endpoint | Value (µg/L or µg/g dry wt) | Reference/Notes |

| Mayfly (Hexagenia spp.) | TBT | 21-day IC50 (growth) | 1.5 µg/g | In sediment. |

| Amphipod (Corophium volutator) | TBT | 28-day LC50 | 316 µg/kg | In sediment. |

| Amphipod (Corophium volutator) | TBT | 28-day NOEC (growth) | 30 µg/kg | In sediment. |

| Diatom (Skeletonema costatum) | DBT | 72-h EC50 (growth) | 10 µg/L | |

| Red Killifish (Oryzias latipes) | MBT | 48-h LC50 | 16,000 µg/L (as Sn) | |

| Green Algae (Scenedesmus quadricauda) | TBT (as TBTO) | 12-day EC50 (growth) | Most toxic of tested organotins | [3] |

| Green Algae (Scenedesmus quadricauda) | DBT (as DBTC) | 12-day EC50 (growth) | Less toxic than TBT compounds | [3] |

Experimental Protocols

Accurate assessment of TBT degradation and toxicity requires robust and standardized experimental procedures. This section details the core methodologies for sediment analysis and toxicity testing.

Analysis of Organotins in Sediment

The standard workflow for analyzing TBT and its metabolites in sediment involves sample collection, extraction, derivatization, and instrumental analysis.

Protocol for Extraction and Derivatization:

-

Sample Preparation: A known mass (e.g., 2.5 g) of freeze-dried and homogenized sediment is weighed into an extraction vessel.

-

Spiking: The sample is spiked with an internal standard solution containing deuterated analogues of TBT, DBT, and MBT to correct for extraction inefficiencies and matrix effects.

-

Extraction: An extraction solvent is added. Common solvents include a mixture of toluene with 0.1% tropolone and acetic acid-methanol (1:1)[4] or 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol.[5] Extraction can be performed using ultrasonication, mechanical shaking[6], or accelerated solvent extraction (ASE).

-

Phase Separation: After extraction, the mixture is centrifuged to separate the organic solvent layer containing the organotins from the sediment and aqueous phases.

-

Derivatization: The organotin compounds in the extract are not volatile enough for gas chromatography. Therefore, they are derivatized to form more volatile tetra-alkylated species. A common method is ethylation using sodium tetraethylborate (NaBEt4).[7]

-

Clean-up: The derivatized extract may be cleaned up using a silica gel column to remove interfering compounds.

-

Final Preparation: The final extract is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., hexane) for injection into the GC.

GC-MS/FPD Parameters:

-

Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of 1-2 µL of the final extract.

-

Oven Temperature Program: A temperature gradient is used to separate the derivatized organotin compounds. For example, starting at 50°C, holding for 1.5 minutes, then ramping at 10°C/min to 300°C and holding for 1 minute.

-

Detector: A Flame Photometric Detector (FPD) with a tin-selective filter or a Mass Spectrometer (MS) operating in selected ion monitoring (SIM) mode for higher selectivity and sensitivity.

Sediment Toxicity Testing

Whole-sediment toxicity tests are used to assess the effects of sediment-bound contaminants on benthic organisms.

General Protocol for a 10-day Amphipod Sediment Toxicity Test:

-

Test Organism: Marine or estuarine amphipods such as Ampelisca abdita, Eohaustorius estuarius, or Leptocheirus plumulosus are commonly used.

-

Test Chambers: 1-L glass beakers are filled with a layer of the test sediment (e.g., 175 mL) and overlying seawater (e.g., 800 mL).

-

Acclimation: Test organisms are acclimated to the test temperature and salinity before the start of the experiment.

-

Test Initiation: A set number of amphipods (e.g., 20) are added to each test chamber.

-

Test Conditions: The test is run for 10 days under static conditions (no water renewal) at a constant temperature and salinity. The organisms are typically not fed.

-

Termination and Endpoint: At the end of the 10-day period, the sediment is sieved to recover the surviving amphipods. The primary endpoint is mortality. An optional endpoint is the ability of the surviving amphipods to rebury themselves in clean sediment.

-

Quality Control: Negative controls (uncontaminated sediment) and positive controls (sediment spiked with a reference toxicant) are run alongside the test samples to ensure the validity of the results.

Logical Relationships in TBT Ecotoxicology

The environmental risk of TBT in sediments is a function of its degradation rate and the relative toxicity of its metabolites. The following diagram illustrates the key relationships influencing the overall ecotoxicological impact.

Conclusion

Tributyltin and its degradation products, dibutyltin and monobutyltin, remain a significant concern in contaminated sediments. The degradation of TBT is a slow, microbially-driven process that reduces the overall toxicity over time. However, the long half-life of TBT, particularly in anaerobic sediments, means that these environments can remain toxic for extended periods. This guide provides the foundational knowledge and standardized methodologies necessary for researchers to accurately assess the degradation kinetics and toxicological risks associated with TBT-contaminated sediments. A thorough understanding of these processes is essential for developing effective management and remediation strategies for affected aquatic ecosystems.

References

- 1. epa.gov [epa.gov]

- 2. Bioremediation of tributyltin contaminated sediment: degradation enhancement and improvement of bioavailability to promote treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of tributyltin compound effects on the alga Scenedesmus quadricauda and the benthic organisms Tubifex tubifex and Chironomus plumosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.gov.bc.ca [www2.gov.bc.ca]

Tributyltin in Aquatic Ecosystems: A Technical Guide to its Bioaccumulation, Biomagnification, and Toxicological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributyltin (TBT), a highly toxic organotin compound, has been extensively used as a biocide in antifouling paints for marine vessels.[1] Its widespread use has led to significant contamination of aquatic environments, posing a severe threat to non-target organisms.[2] This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of TBT in aquatic food webs, details the experimental protocols for its detection, and elucidates the molecular signaling pathways through which it exerts its toxic effects. Quantitative data from various studies are summarized in structured tables to facilitate comparative analysis. Furthermore, key processes and pathways are visualized using diagrams generated with the DOT language to enhance understanding.

Introduction: The Enduring Threat of Tributyltin

Despite regulations restricting its use since the 1980s and a global ban by the International Maritime Organization (IMO) that came into effect in 2008, tributyltin (TBT) persists in aquatic ecosystems, particularly in sediments which act as a long-term reservoir.[1][3] TBT is recognized as a potent endocrine-disrupting chemical (EDC), causing severe reproductive and developmental abnormalities in a wide range of aquatic organisms, even at extremely low concentrations in the nanogram-per-liter range.[4][5] The most well-documented effect is the phenomenon of "imposex," the imposition of male sexual characteristics onto female gastropods, which can lead to sterilization and population decline.[1][6] This guide delves into the core mechanisms of TBT's environmental fate and toxicological impact.

Bioaccumulation and Biomagnification: The Journey of TBT Through the Food Web

TBT's lipophilic nature and low water solubility cause it to readily adsorb onto particulate matter and accumulate in the fatty tissues of aquatic organisms.[7] This process, known as bioaccumulation , results in organisms having significantly higher concentrations of TBT than the surrounding water. The primary route of uptake for many organisms is not directly from the water but through the consumption of contaminated food.[7]

As TBT moves up the food chain, its concentration can increase at each successive trophic level, a process termed biomagnification . However, the extent of biomagnification can vary between different ecosystems and species. Some studies have shown clear evidence of TBT biomagnification, while others suggest that it does not consistently magnify in all food webs.[8][9] Factors influencing this include the organism's metabolic capacity to break down TBT into less toxic metabolites like dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT).[10]

Below is a conceptual diagram illustrating the processes of bioaccumulation and biomagnification of TBT in a typical marine food web.

Caption: TBT bioaccumulation and biomagnification in an aquatic food web.

Quantitative Data on TBT Accumulation

The following tables summarize quantitative data on TBT concentrations in various environmental compartments and organisms, as well as key metrics used to assess its bioaccumulation potential.

Table 1: TBT Concentrations in Water, Sediment, and Biota

| Location/Study | Water (ng/L) | Sediment (ng/g dry wt) | Organism (ng/g wet wt unless specified) | Species | Trophic Level | Reference |

| Otsuchi Bay, Japan | ND - 2.1 | 1.8 - 130 | 1.8 - 240 (dry wt) | Various | 1-4 | [9] |

| German North Sea | 30 - 96 (total organotins) | - | 27 - 202 (muscle) | Fish | 3-4 | [11] |

| German North Sea | - | - | 54 - 223 (liver) | Fish | 3-4 | [11] |

| German North Sea | - | - | 10 - 25 | Mussels | 2 | [11] |

| Sea of Japan | 0.3 - 0.8 | 4.4 - 16 (dry wt) | 1.8 - 240 (dry wt) | Various | 1-4 | [12] |

| Croatian Adriatic | <0.06 - 6.40 | <1 - 2546 (dry wt) | <1 - 655 (dry wt) | Mussels | 2 | [13] |

| Various (Review) | up to 7,100 | up to 3,700 | up to 11,000 | Fish | 3-4 | [7] |

Table 2: Bioconcentration and Trophic Magnification Factors for TBT

| Factor | Value | Organism/Food Web | Conditions | Reference |

| Bioconcentration Factor (BCF) | up to 7,000 | Molluscs and Fish | Laboratory studies | [7] |

| Bioconcentration Factor (BCF) | 100 - 30,000 | Microorganisms | May reflect adsorption | [7] |

| Bioconcentration Factor (BCF) | 590 - 3,363 L/kg | Fish (muscle) | Field study | [14] |

| Biomagnification Factor (BMF) | 0.15 - 0.30 | Red Sea Bream | Dietary exposure | [15] |

| Trophic Magnification Factor (TMF) | 0.59 | Bohai Bay Marine Food Web | Field study | [8] |

| Trophic Magnification Factor (TMF) | 3.98 | Northern Adriatic Food Web | Field study | [8] |

Note: BCF is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water.[16] TMF represents the average increase in contaminant concentration per trophic level.[17]

Experimental Protocols for TBT Analysis

The accurate quantification of TBT in environmental samples is crucial for assessing contamination levels and ecological risk. The analysis typically involves several key steps: extraction, derivatization, separation, and detection.[18]

4.1. Sample Collection and Preparation

-

Water: Water samples are collected in cleaned glass bottles. To minimize degradation, samples should be stored in the dark at 4°C and analyzed promptly.

-

Sediment: Sediment cores or grab samples are collected and typically freeze-dried to remove water before extraction.[19]

-

Biota: Tissue samples are dissected and homogenized. Like sediment, they are often freeze-dried before extraction.[19]

4.2. Extraction

-

Liquid-Liquid Extraction (LLE): For water samples, TBT can be extracted into an organic solvent like hexane (B92381) after acidification.

-

Solid-Phase Extraction (SPE): SPE cartridges provide a more efficient and less solvent-intensive method for extracting TBT from water samples.[20]

-

Solvent Extraction: For solid samples (sediment and biota), TBT is extracted using an organic solvent, often with acidification (e.g., methanol-acid digestion) and mechanical agitation (e.g., shaking or sonication).[19][20]

4.3. Derivatization Since TBT compounds are not sufficiently volatile for gas chromatography (GC), they must be converted to more volatile derivatives. Common derivatization techniques include:

-

Grignard Alkylation: Reacting the extract with a Grignard reagent (e.g., ethylmagnesium bromide) to form tetraalkyltin compounds.[3]

-

Hydride Generation: Reacting the extract with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or potassium borohydride (KBH4) to form volatile tin hydrides.[19]

-

Ethylation: Using sodium tetraethylborate (NaBEt₄) to form ethylated derivatives. This can be done in aqueous solutions, simplifying the procedure.[21]

4.4. Separation and Detection

-

Gas Chromatography (GC): GC is the most common technique for separating different organotin compounds.[22]

-

Detection: Various detectors can be coupled with GC for sensitive and selective detection of TBT:

-

Mass Spectrometry (MS): GC-MS provides high selectivity and structural confirmation.[22]

-

Flame Photometric Detection (FPD) / Pulsed Flame Photometric Detection (PFPD): These detectors are highly sensitive to tin compounds.[21]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): GC-ICP-MS offers very low detection limits and elemental specificity.[22]

-

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used and has the advantage of not requiring a derivatization step. It is often coupled with detectors like ICP-MS or AAS.[18]

The following diagram illustrates a typical workflow for the analysis of TBT in environmental samples.

References

- 1. Imposex - Wikipedia [en.wikipedia.org]

- 2. bioflux.com.ro [bioflux.com.ro]

- 3. sednet.org [sednet.org]

- 4. Tributyltin: Advancing the Science on Assessing Endocrine Disruption with an Unconventional Endocrine-Disrupting Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. env.go.jp [env.go.jp]

- 7. Tributyltin compounds (EHC 116, 1990) [inchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Distribution and specific bioaccumulation of butyltin compounds in a marine ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Distribution pattern of organotin compounds at different trophic levels of aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. bioconcentration factor bcf: Topics by Science.gov [science.gov]

- 15. Changes in dietary bioaccumulation of tributyltin chloride (TBTCl) in red sea bream (Pagrus major) with the concentration in feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioconcentration - Wikipedia [en.wikipedia.org]

- 17. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. sjp.ac.lk [sjp.ac.lk]

- 20. pjoes.com [pjoes.com]

- 21. ysi.com [ysi.com]

- 22. researchgate.net [researchgate.net]

The Legacy of a Potent Biocide: A Technical Guide to the Historical Use of Tributyltin in Antifouling Paints

Foreword: This technical guide provides an in-depth review of the historical application of tributyltin (TBT) compounds in antifouling paints and coatings. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering a detailed examination of TBT's mechanism of action, its environmental impact, the analytical methods for its detection, and the regulatory history that led to its global ban.

Introduction: The Rise of a Highly Effective Antifoulant

Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant economic and operational challenge to the maritime industry.[1] Increased drag on ship hulls leads to higher fuel consumption and maintenance costs.[1] In the mid-20th century, organotin compounds, particularly tributyltin, emerged as a highly effective solution. First recognized for their biocidal properties in the 1950s, TBT-based antifouling paints became the global standard by the 1960s and 1970s due to their broad-spectrum toxicity to a wide range of fouling organisms.[2]

TBT was incorporated into two primary types of paint formulations:

-

Free Association Paints: In these formulations, the TBT biocide was physically mixed into the paint matrix and would leach freely into the surrounding water.[2] This resulted in a high initial release rate that diminished over time as the biocide was depleted.[2]

-

Self-Polishing Copolymer (SPC) Paints: A more advanced system, SPC paints incorporated TBT chemically into the polymer backbone of the paint.[3] As the paint surface hydrolyzed in seawater, it would slowly and constantly release the TBT biocide, creating a "self-polishing" effect that maintained a smooth hull and provided a consistent, long-term antifouling action.[3][4]

The effectiveness of these paints ensured fuel efficiency and extended the operational life of vessels, making TBT a commercially successful and widely adopted technology.[2]

Mechanism of Action and Ecotoxicity

Tributyltin's efficacy as an antifouling agent is a direct result of its high toxicity. It acts as a broad-spectrum biocide, preventing the settlement and growth of barnacles, algae, mollusks, and other marine organisms on ship hulls.[2] However, the very properties that made TBT an excellent antifoulant also led to its severe and unintended environmental consequences.

Endocrine Disruption: A Molecular Menace

TBT is a potent endocrine-disrupting chemical (EDC), exerting its effects at extremely low concentrations.[5] Its primary mechanisms of endocrine disruption are twofold:

-

Aromatase Inhibition: TBT has been shown to inhibit the activity of cytochrome P450 aromatase, an enzyme responsible for the conversion of androgens (male sex hormones) to estrogens (female sex hormones).[6][7] This inhibition leads to an increase in the androgen-to-estrogen ratio. In female gastropods, this hormonal imbalance manifests as "imposex"—the imposition of male sexual characteristics, such as the development of a penis and vas deferens.[6] This condition can lead to sterility and population decline in sensitive species like the dogwhelk (Nucella lapillus).[2][8]

-

Nuclear Receptor Activation: TBT acts as a high-affinity ligand for the Retinoid X Receptor (RXR) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2][9] TBT binds to RXR, which then forms a heterodimer with PPARγ.[9][10] This activated RXR-PPARγ complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), initiating the transcription of target genes involved in lipid metabolism and adipogenesis (fat cell development).[11] This mechanism classifies TBT as an "obesogen," a chemical that can promote obesity.[12]

Environmental Fate and Bioaccumulation

TBT leaches from ship hulls into the marine environment, where its hydrophobic nature causes it to adsorb strongly to suspended particulate matter and accumulate in sediments.[2] While its half-life in the water column is a matter of days to weeks, in anoxic sediments, it can persist for decades, acting as a long-term source of pollution.[5]

TBT is readily taken up by marine organisms and is known to bioaccumulate, reaching concentrations in tissues many thousands of times higher than in the surrounding water.[13] This process of bioconcentration is particularly pronounced in mollusks and other filter-feeding organisms at the base of the food web.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy, environmental concentration, toxicity, and bioaccumulation of tributyltin.

| Parameter | Paint Type | Leaching Rate (µg TBT/cm²/day) | Reference(s) |

| Steady State Leaching Rate | Self-Polishing Copolymer | 1-3 | [14] |

| Initial Leaching Rate | Free Association | >4 (initially high and uncontrolled) | [2][15] |

| Table 1: TBT Leaching Rates from Antifouling Paints |

| Matrix | Location/Time Period | Concentration Range | Reference(s) |

| Seawater | Pre-ban (highly trafficked areas) | Can reach up to 1000 ng/L | [16] |

| Seawater | Post-ban (Klaipėda Port, 2013) | < Detection Limit - 0.8 ng/L | [16][17] |

| Sediment | Pre-ban (Qianzhen Port, 2003) | Average 1300 ngSn/g dw | [1][18] |

| Sediment | Pre-ban (Klaipėda Port, 2005) | Up to 3000 ng Sn/g dw | [17] |

| Sediment | Post-ban (Qianzhen Port, 2020) | 14.2 - 807 ngSn/g dw | [1][18] |

| Sediment | Post-ban (Klaipėda Port, 2013) | Up to 1793 ng Sn/g dw | [17] |

| Table 2: Environmental Concentrations of TBT Before and After IMO Ban |

| Organism Group | Species | Endpoint | Value (µg/L) | Reference(s) |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 4.8 - 8.4 | [15][17] |

| Menidia beryllina (Inland Silverside) | Chronic LOEC (growth) | 0.93 | [15][17] | |

| Various Marine Species | 48-96-hr LC50 | 2.1 - 400 | [15] | |

| Crustaceans | Daphnia magna | 21-day Chronic (reproduction) | 0.2 | [15][17] |

| Acanthomysis sculpta | 96-hr LC50 | 0.42 | [17] | |

| Acartia tonsa (Copepod) | 6-day NOEC (mortality) | 0.004 | [15] | |

| Mollusks | Crassostrea gigas (Pacific Oyster Larvae) | 96-hr LC50 | 1.56 | |

| Crassostrea gigas (Pacific Oyster Spat) | NOEL (growth) | ~0.02 | [8] | |

| Nucella lapillus (Dogwhelk) | Chronic NOEC (reproduction) | 0.001 - 0.002 | [17] | |

| Nucella lapillus (Dogwhelk) | Imposex Induction | 0.0024 | [2] | |

| Table 3: Acute and Chronic Toxicity of TBT to Aquatic Organisms (LC50: Lethal Concentration, 50%; LOEC: Lowest Observed Effect Concentration; NOEC: No Observed Effect Concentration; NOEL: No Observed Effect Level) |

| Organism | Bioconcentration Factor (BCF) | Reference(s) |

| Nucella lapillus (Snail) | Up to 250,000 | [17] |

| Plankton & other organisms | Up to 70,000 | [9] |

| Mytilus edulis (Blue Mussel, juvenile) | 60,000 | |

| Freshwater Green Algae | 30,000 | |

| Oncorhynchus mykiss (Rainbow Trout, peritoneal fat) | 5,419 | |

| Oncorhynchus mykiss (Rainbow Trout, whole body) | 406 | |

| Table 4: Bioconcentration Factors (BCF) for TBT in Marine and Freshwater Organisms |

Experimental Protocols

Accurate determination of TBT concentrations in environmental samples is critical for assessing contamination and ecological risk. The standard analytical approach involves extraction, derivatization to a more volatile form, and analysis by gas chromatography coupled with a sensitive detector.

Protocol for TBT Analysis in Seawater

This protocol is a synthesis of established methods for the determination of TBT in a seawater matrix.

Methodology:

-

Sample Collection and Preservation: Collect approximately 500 mL of seawater in a pre-cleaned glass bottle with a Teflon-lined cap. Immediately chill the sample to ≤ 10°C.[4]

-

Acidification and Spiking: In a separatory funnel, acidify the water sample to a pH of approximately 4.5 using an acetate (B1210297) buffer. Add a known amount of an isotopically labeled internal standard, such as TBT-d27, to correct for matrix effects and procedural losses.

-

Derivatization: Convert the ionic TBT to a more volatile tetraalkylated form. Add 1-2 mL of a freshly prepared 1% sodium tetraethylborate (NaBEt4) solution. Shake gently and allow the reaction to proceed for at least 15-30 minutes.

-

Liquid-Liquid Extraction: Add 50 mL of a non-polar organic solvent like dichloromethane (B109758) (DCM) or hexane. Shake the funnel vigorously for 1-2 minutes, ensuring proper phase mixing. Allow the layers to separate.

-

Extract Collection: Drain the organic layer (bottom layer for DCM, top for hexane) through a column containing anhydrous sodium sulfate to remove residual water. Repeat the extraction process two more times with fresh solvent, combining the dried organic fractions.

-

Concentration: Reduce the volume of the combined extract to approximately 1-2 mL using a gentle stream of high-purity nitrogen.

-

Instrumental Analysis: Analyze the concentrated extract using a gas chromatograph coupled with a mass spectrometer (GC-MS). The use of Selected Ion Monitoring (SIM) mode is recommended to achieve the low detection limits required for environmental analysis.[4]

Protocol for TBT Analysis in Marine Sediment

This protocol outlines a common procedure for extracting and analyzing TBT from complex sediment matrices.

Methodology:

-

Sample Preparation: Freeze-dry the sediment sample to remove water. Homogenize the dried sample by grinding it to a fine powder.

-

Extraction:

-

Solvent Extraction with Tropolone: Weigh approximately 5-10 g of the dried sediment into an extraction thimble. Spike with an internal standard.[4] Perform a Soxhlet extraction or an Accelerated Solvent Extraction (ASE) using a mixture of a non-polar solvent (e.g., hexane or diethyl ether) and tropolone.[4] Tropolone acts as a chelating agent to improve the extraction efficiency of organotin compounds from the sediment matrix.[4]

-

-

Derivatization: Concentrate the extract to a small volume. Add a Grignard reagent, such as n-hexylmagnesium bromide, or an ethylating agent like NaBEt4 to convert the extracted TBT into a volatile derivative.

-

Cleanup: The derivatized extract often contains interfering compounds from the complex sediment matrix. A cleanup step using a silica (B1680970) gel or Florisil column is necessary.[4]

-

Pack a chromatography column with activated silica gel.

-

Transfer the concentrated extract onto the column.

-

Elute with a non-polar solvent like hexane to separate the derivatized TBT from more polar interferences.[4]

-

-

Concentration and Analysis: Collect the eluate and concentrate it to a final volume of 1-2 mL under a gentle stream of nitrogen.[4] Analyze the final extract by GC-MS as described for water samples.[4]

Regulatory Timeline and Global Ban